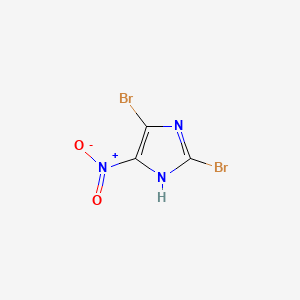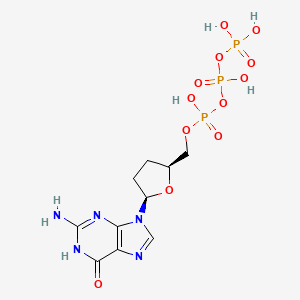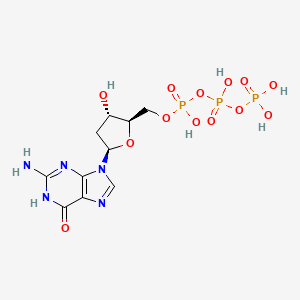![molecular formula C14H17N3O B1436565 2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1306738-49-7](/img/structure/B1436565.png)
2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of rilpivirine, a compound similar to the one , has been described in a research article . The synthesis procedure is divided into three steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2); synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3); and synthesis of rilpivirine (1). The article describes the development of an efficient and practical microwave-promoted method to synthesize rilpivirine using less toxic organic reagents and low boiling solvents .Applications De Recherche Scientifique
Chemical Synthesis and Applications
- 2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one and related compounds are often synthesized for their potential applications in various chemical and biological fields. For instance, Dave and Patel (2001) explored the synthesis of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, emphasizing their potential applications in chemical research and pharmaceuticals due to their unique structural properties and reactivity (Dave & Patel, 2001).
Structural and Crystalline Studies
- The compound's structure is often analyzed for its crystalline properties, which can have implications in materials science. Rajam et al. (2017) conducted a study focusing on the cation tautomerism and crystalline forms of similar compounds, providing insights into their structural dynamics, which is crucial for applications in crystal engineering and pharmaceutical design (Rajam et al., 2017).
Interaction with Biological Molecules
- Investigations into the interactions between such compounds and biological molecules, like DNA, are crucial. Yılmaz et al. (2020) studied the binding of a similar compound with DNA, highlighting its potential in the development of new drugs and understanding molecular interactions at the cellular level (Yılmaz et al., 2020).
Antioxidant Properties
- The antioxidant properties of these compounds are also a significant area of research. Grabovskiy et al. (2019) found that a related compound, 6-Amino-5-hydroxy-2,3-dimethylpyrimidin-4(3H)-one, showed promising results as an efficient inhibitor of free radical oxidation, which could have implications in developing treatments for oxidative stress-related diseases (Grabovskiy et al., 2019).
Anticandidal and Cytotoxic Agents
- The compound's derivatives have been explored for their potential as anticandidal and cytotoxic agents. Turan-Zitouni et al. (2014) synthesized derivatives and evaluated them for these activities, showcasing the compound's versatility in medicinal chemistry applications (Turan-Zitouni et al., 2014).
Orientations Futures
The development of an effective synthetic route of rilpivirine, a compound similar to the one , has been described in a research article . The article suggests that there is a need for a new synthetic route that is more economical, less toxic, and more productive . This could be a potential future direction for the synthesis of “2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one”.
Propriétés
IUPAC Name |
2-(2,4-dimethylanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-8-5-6-12(9(2)7-8)16-14-15-11(4)10(3)13(18)17-14/h5-7H,1-4H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIFYNOROPAJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(C(=O)N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B1436482.png)


![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)




![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)

![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
